![molecular formula C29H34O3 B14487573 {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone CAS No. 63422-64-0](/img/structure/B14487573.png)
{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone is a complex organic compound with a molecular formula of C29H34O3 This compound is characterized by its unique structure, which includes two octa-1,7-dien-3-yloxy groups attached to a phenyl ring, and a phenylmethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone typically involves the reaction of 2,4-dihydroxybenzophenone with octa-1,7-dien-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the octa-1,7-dien-3-yloxy groups, which can undergo further chemical transformations. These transformations can lead to the formation of reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linalool: A monoterpenoid with a similar octa-1,7-diene structure but with different functional groups.
2,4-Dihydroxybenzophenone: A precursor in the synthesis of {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone}.
Uniqueness
This compound is unique due to its dual octa-1,7-dien-3-yloxy groups attached to a phenyl ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
63422-64-0 |
|---|---|
Formule moléculaire |
C29H34O3 |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
[2,4-bis(octa-1,7-dien-3-yloxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H34O3/c1-5-9-12-18-24(7-3)31-26-20-21-27(29(30)23-16-14-11-15-17-23)28(22-26)32-25(8-4)19-13-10-6-2/h5-8,11,14-17,20-22,24-25H,1-4,9-10,12-13,18-19H2 |
Clé InChI |
QIFWGGTVJNCECU-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC(C=C)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OC(CCCC=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



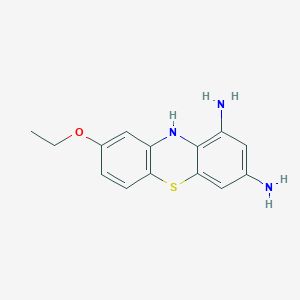
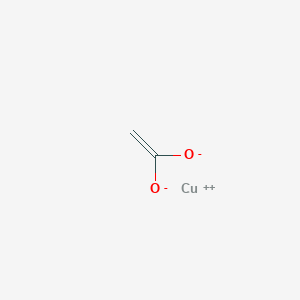
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)
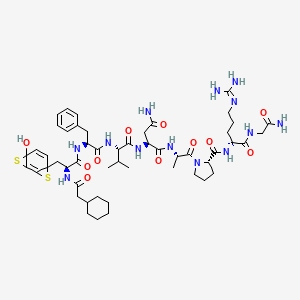


![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
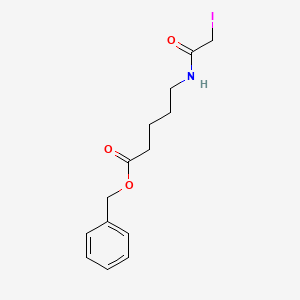
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)

![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)
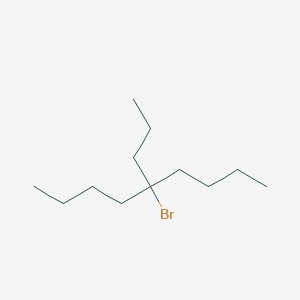
![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
